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molecular formula C3H8ClNO B1315235 Isoxazolidine hydrochloride CAS No. 39657-45-9

Isoxazolidine hydrochloride

Cat. No. B1315235
M. Wt: 109.55 g/mol
InChI Key: HPIVVOQIZYNVJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04999377

Procedure details

To a stirred slurry of finely powdered isooxazolidine hydrochloride (H. King, J. Chem. Soc. 433,1942) (11.0 g) in dry ether (200 ml) at 0° C. was added triethylamine (28.0 ml) and a solution of chloroacetyl chloride (8.0 ml) in ether (50 ml). The reaction mixture was stirred for a further 4 hours, whilst the temperature rose to room temperature. The precipitate triethylamine hydrochloride was filtered off through diatomaceous earth and the filter bed washed well with ether. The combined ether solutions were evaporated to give N-chloroacetyl isooxazolidine as an oil (11.5 g) NMR (CDCl3) 2.38[quintet, 2H, CH2 ], 3.78[t,2H, NCH2 ], 4.05[t,2H, OCH2 ]and 4.22 [s,2H, ClCH2CO].
Quantity
11 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[O:2]1[CH2:6][CH2:5][CH2:4][NH:3]1.C(N(CC)CC)C.[Cl:14][CH2:15][C:16](Cl)=[O:17]>CCOCC>[Cl:14][CH2:15][C:16]([N:3]1[CH2:4][CH2:5][CH2:6][O:2]1)=[O:17] |f:0.1|

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
Cl.O1NCCC1
Name
Quantity
28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
ClCC(=O)Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for a further 4 hours, whilst the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitate triethylamine hydrochloride was filtered off through diatomaceous earth
WASH
Type
WASH
Details
the filter bed washed well with ether
CUSTOM
Type
CUSTOM
Details
The combined ether solutions were evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClCC(=O)N1OCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 11.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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